molecular formula C7H9Cl3O4 B14271085 Methyl 2,2,2-trichloroethyl butanedioate CAS No. 141140-78-5

Methyl 2,2,2-trichloroethyl butanedioate

Cat. No.: B14271085
CAS No.: 141140-78-5
M. Wt: 263.5 g/mol
InChI Key: QKIJJNFIBPAIMD-UHFFFAOYSA-N
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Description

Methyl 2,2,2-trichloroethyl butanedioate is an organic compound with the molecular formula C7H9Cl3O4 It is a derivative of butanedioic acid (succinic acid) where one of the hydrogen atoms is replaced by a 2,2,2-trichloroethyl group and the carboxyl groups are esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,2,2-trichloroethyl butanedioate typically involves the esterification of butanedioic acid with methanol in the presence of an acid catalyst, followed by the introduction of the 2,2,2-trichloroethyl group. One common method involves the reaction of butanedioic acid with methanol in the presence of sulfuric acid to form dimethyl butanedioate. This intermediate is then reacted with 2,2,2-trichloroethanol in the presence of a base such as sodium hydroxide to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2,2-trichloroethyl butanedioate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield butanedioic acid and 2,2,2-trichloroethanol.

    Reduction: The trichloroethyl group can be reduced to a 2,2-dichloroethyl or 2-chloroethyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms in the trichloroethyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Hydrolysis: Butanedioic acid and 2,2,2-trichloroethanol.

    Reduction: Methyl 2,2-dichloroethyl butanedioate or methyl 2-chloroethyl butanedioate.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Methyl 2,2,2-trichloroethyl butanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,2,2-trichloroethyl butanedioate involves its interaction with biological molecules. The trichloroethyl group can undergo metabolic transformations, leading to the release of active compounds that interact with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Methyl 2,2,2-trichloroethyl butanedioate can be compared with other similar compounds such as:

    Methyl 2,2,2-trichloroethyl acetate: Similar structure but with an acetate group instead of a butanedioate group.

    Methyl 2,2,2-trichloroethyl propanoate: Similar structure but with a propanoate group instead of a butanedioate group.

    2,2,2-Trichloroethanol: The alcohol form of the trichloroethyl group.

Uniqueness

The uniqueness of this compound lies in its combination of the trichloroethyl group with the butanedioate ester, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

CAS No.

141140-78-5

Molecular Formula

C7H9Cl3O4

Molecular Weight

263.5 g/mol

IUPAC Name

1-O-methyl 4-O-(2,2,2-trichloroethyl) butanedioate

InChI

InChI=1S/C7H9Cl3O4/c1-13-5(11)2-3-6(12)14-4-7(8,9)10/h2-4H2,1H3

InChI Key

QKIJJNFIBPAIMD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

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